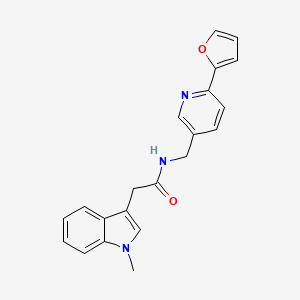

![molecular formula C9H17NO B2916344 4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine CAS No. 2253641-11-9](/img/structure/B2916344.png)

4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, Tetramethyl acetyloctahydronaphthalenes, a synthetic ketone fragrance, is produced commercially by Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .Molecular Structure Analysis

The molecular structure of such compounds is typically complex and cyclic. For example, the compound “Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1α,4aβ,8aα)-” has a molecular weight of 204.3511 .Chemical Reactions Analysis

In a study, 4a-Methyl- and 4a-ethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene have been subjected to singlet oxygen oxygenation, and the various hydroperoxides which are formed have been characterised .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary greatly. For instance, Tetramethyl acetyloctahydronaphthalenes, a compound with a similar structure, is a colorless to pale yellow liquid with an amber, woody odor. It has a density of 0.964 (at 20 °C), a melting point of < −20 °C, and a boiling point of 134 °C .Applications De Recherche Scientifique

Catalytic Methylation of Pyridines

The compound has been used in the development of new catalytic methods for the methylation of pyridines, crucial in organic chemistry and drug discovery. A study by Grozavu et al. (2020) describes a method introducing a methyl group onto the aromatic ring of pyridines using feedstock chemicals methanol and formaldehyde, enhancing the electrophilic properties of aromatic compounds (Grozavu et al., 2020).

Synthesis of Mononuclear Complexes

Research by Zhu et al. (2014) focused on synthesizing mononuclear complexes with similar compounds, revealing valuable insights into their crystal structures and photoluminescent properties. This research contributes to the understanding of complex chemistry and potential applications in material science (Zhu et al., 2014).

Ultrasound-Promoted Synthesis

The compound has been involved in the development of rapid synthesis methods. Nikpassand et al. (2010) described an ultrasound-promoted regioselective synthesis method for fused polycyclic derivatives, highlighting its efficiency in producing high yields in short times (Nikpassand et al., 2010).

Microwave-Assisted One-Pot Synthesis

Research by Polo et al. (2017) discusses a microwave-assisted one-pot synthesis in water of derivatives, emphasizing its utility in preparing new N-fused heterocycle products. This approach contributes to the field of green chemistry and efficient synthetic processes (Polo et al., 2017).

Biomedical Applications

The biomedical applications of related pyrazolo[3,4-b]pyridines have been explored extensively. Donaire-Arias et al. (2022) provide a comprehensive review of the synthesis and biomedical applications of such compounds, indicating their relevance in drug development and other health-related fields (Donaire-Arias et al., 2022).

Supramolecular Chemistry

The compound contributes to the understanding of supramolecular chemistry. Vishweshwar et al. (2002) analyzed the crystal structures of related compounds to examine carboxylic acid-pyridine supramolecular synthons, providing insights into crystal engineering strategies (Vishweshwar et al., 2002).

Safety and Hazards

Propriétés

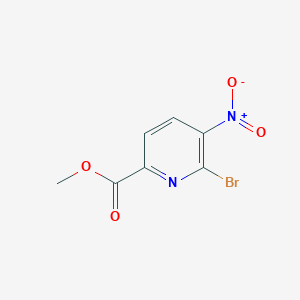

IUPAC Name |

4a-methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9-4-2-5-10-8(9)3-6-11-7-9/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBDUDTVTUVMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCNC1CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)

![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)

![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)

![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)